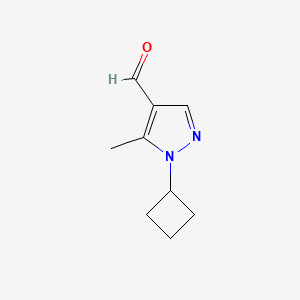

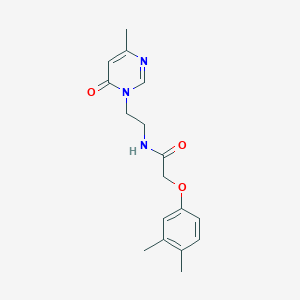

1-Cyclobutyl-5-methylpyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The InChI code for “1-Cyclobutyl-5-methylpyrazole-4-carbaldehyde” is 1S/C9H12N2O/c1-7-8(6-12)5-10-11(7)9-3-2-4-9/h5-6,9H,2-4H2,1H3 . This indicates the presence of a cyclobutyl group, a methyl group on the pyrazole ring, and a carbaldehyde group.Physical And Chemical Properties Analysis

“1-Cyclobutyl-5-methylpyrazole-4-carbaldehyde” is a powder . It has a molecular weight of 164.21 . The compound should be stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazolopyridines and Pyrazoloquinolines

1-Cyclobutyl-5-methylpyrazole-4-carbaldehyde serves as a key precursor in the synthesis of heterocyclic compounds, such as pyrazolopyridines and pyrazoloquinolines, which are of interest for their potential pharmacological properties. For example, the Friedländer synthesis involves the condensation of 5-aminopyrazole-4-carbaldehydes with various ketones, including cycloalkyl ketones, to form carbo[b]fused pyrazolo[4,3-b]pyridines. These reactions typically occur in refluxing acetic acid in the presence of pyrrolidine, highlighting the compound's versatility in heterocyclic chemistry (Yakovenko et al., 2019).

Novel Organic Syntheses

The compound has also been used in the synthesis of novel organic molecules through cyclocondensation reactions. For instance, it can react with cyclopentanone and other ketones to yield a variety of pyrazolo[3,4-b]quinoline derivatives, demonstrating its utility in constructing complex organic structures (Jachak et al., 2006).

Advances in Green Chemistry

In green chemistry, 1-Cyclobutyl-5-methylpyrazole-4-carbaldehyde plays a role in promoting environmentally friendly synthetic pathways. It participates in Knoevenagel condensation reactions in ionic liquids, offering a sustainable alternative to traditional solvents by enhancing reaction efficiency and reducing waste (Hangarge et al., 2002).

Biological Applications

Moreover, this compound has been employed in the development of biologically active molecules. Ultrasound-assisted one-pot four-component synthesis using derivatives of 1-Cyclobutyl-5-methylpyrazole-4-carbaldehyde has led to compounds with significant antibacterial, antitubercular, and antioxidant activities. This showcases the potential of using such derivatives in medicinal chemistry for the discovery of new therapeutic agents (Kalaria et al., 2014).

Antitumor Activities

Furthermore, derivatives of 1-Cyclobutyl-5-methylpyrazole-4-carbaldehyde have been synthesized with various organophosphorus, stibine, and arsine reagents, yielding compounds that exhibited promising antitumor activities against specific human carcinoma cell lines. This indicates its potential in the development of new antitumor drugs (El-Sayed et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

1-cyclobutyl-5-methylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-8(6-12)5-10-11(7)9-3-2-4-9/h5-6,9H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZXAQUDBMQBKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2CCC2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclobutyl-5-methylpyrazole-4-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B2605233.png)

![3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide](/img/structure/B2605238.png)

![4-[3-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2605244.png)

![7,8-dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one](/img/structure/B2605245.png)

![Sodium 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2605247.png)

![rac-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B2605250.png)

![3-Piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride](/img/structure/B2605253.png)